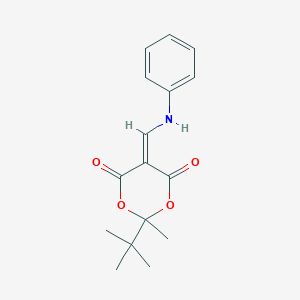![molecular formula C17H14N4O3 B5699089 [5-Amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone](/img/structure/B5699089.png)
[5-Amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone
描述
[5-Amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone: is a complex organic compound featuring an imidazole ring substituted with amino, methylphenyl, and nitrophenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-Amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone typically involves multi-step organic reactions. One common approach is the condensation of 4-methylbenzaldehyde with 3-nitrobenzaldehyde in the presence of an amine catalyst to form the intermediate imidazole ring. This intermediate is then subjected to further reactions to introduce the amino group at the 5-position and the nitrophenyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives. Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst. Substitution:
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole derivatives have shown efficacy. Industry: The compound can be used in the production of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which [5-Amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone exerts its effects is largely dependent on its interaction with molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The amino and nitrophenyl groups can further influence the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
- 4-Amino-1-(4-methylphenyl)-1H-imidazol-5-ylmethanone
- 4-Amino-3-(4-methylphenyl)imidazol-5-ylmethanone)
Uniqueness: The unique substitution pattern of [5-Amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone imparts distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.
属性
IUPAC Name |
[5-amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-11-5-7-13(8-6-11)20-10-19-17(18)15(20)16(22)12-3-2-4-14(9-12)21(23)24/h2-10H,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDNEMCOGYVSPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001319983 | |
| Record name | [5-amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660235 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300587-70-6 | |
| Record name | [5-amino-3-(4-methylphenyl)imidazol-4-yl]-(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001319983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5699006.png)
![methyl 4-chloro-3-{[(4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5699015.png)

![N-[3-(1-piperidinyl)propyl]-4-biphenylcarboxamide](/img/structure/B5699020.png)

![N-[4-(cyclopropanecarbonylamino)-1,2,5-oxadiazol-3-yl]cyclopropanecarboxamide](/img/structure/B5699043.png)



![6,7-dimethoxy-2-[(4-methylphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B5699076.png)
![2,4,6-trimethyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5699081.png)
![N'-[(2E,3E)-4-(furan-2-yl)but-3-en-2-ylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B5699083.png)
![N-[2-(DIMETHYLAMINO)ETHYL]-2-(4-NITROPHENYL)QUINAZOLIN-4-AMINE](/img/structure/B5699094.png)

